N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
Overview
Description
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, also known as PAC-1, is a small molecule that has gained attention due to its potential as an anticancer agent. This molecule has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide targets procaspase-3, an inactive form of caspase-3, and activates it. This leads to the activation of downstream apoptotic pathways, ultimately resulting in cell death. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to induce autophagy, a process by which cells recycle their own components, in cancer cells. This can lead to increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to induce autophagy in cancer cells, which can lead to increased sensitivity to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments is that it has been shown to be effective in inducing apoptosis in cancer cells. Another advantage is that it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy. One limitation of using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments is that it can be difficult to synthesize, requiring a multistep process involving the reaction of various chemicals.
Future Directions
There are several future directions for N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide research. One direction is to further explore its potential as an anticancer agent, specifically in the treatment of solid tumors. Another direction is to explore its potential as an adjuvant therapy in combination with chemotherapy and radiation therapy. Additionally, further research is needed to optimize the synthesis method for N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, making it more efficient and cost-effective. Finally, research is needed to explore the potential of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in other areas, such as neurodegenerative diseases.
Conclusion:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide is a small molecule with potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and sensitize them to radiation therapy. While there are limitations to using N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments, there are several future directions for research, including exploring its potential as an adjuvant therapy and optimizing its synthesis method. Overall, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide shows promise as a potential treatment for cancer and other diseases.
Scientific Research Applications
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have potential as an anticancer agent, specifically in the treatment of solid tumors. Studies have shown that N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide induces apoptosis in cancer cells by targeting procaspase-3, an inactive form of caspase-3, and activating it. This leads to the activation of downstream apoptotic pathways, ultimately resulting in cell death. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy.
properties
IUPAC Name |
N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-12-19(25)22-17-10-7-11-18(15-17)23-21(27)24-20(26)14-13-16-8-5-4-6-9-16/h4-11,13-15H,2-3,12H2,1H3,(H,22,25)(H2,23,24,26,27)/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFMPGBEGZIARZ-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.